(3-(Nicotinamido)phenyl)boronic acid
Description
Significance of Boronic Acids in Chemical Research
Boronic acids, organic compounds featuring a R−B(OH)₂ functional group, have become fundamental building blocks in modern chemical research. wikipedia.org Their significance stems from their versatile reactivity, general stability, and relatively low toxicity. nih.gov First synthesized in 1860, these compounds are now central to many areas of chemistry. nih.govwiley-vch.de
A primary application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nbinno.comchemrxiv.org This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nbinno.comchemrxiv.org Beyond their role as synthetic intermediates, boronic acids exhibit unique interactions that make them valuable in other domains. nih.gov They act as Lewis acids, capable of forming reversible covalent complexes with molecules that have vicinal diol groups, such as sugars, amino acids, and hydroxamic acids. wikipedia.orgnih.gov This specific binding capability has led to their extensive use in the development of chemical sensors, particularly for glucose and other saccharides. researchgate.netnih.gov
In medicinal chemistry, the introduction of a boronic acid group can modify a molecule's selectivity and pharmacokinetic properties. nih.gov This has led to the development of boronic acid-based drugs. nih.gov A notable example is bortezomib (B1684674) (Velcade), a proteasome inhibitor used in cancer therapy, which was the first boronic acid-containing drug to receive FDA approval. nih.govacs.org The boron atom in bortezomib is crucial to its mechanism of action, blocking proteasomes that degrade proteins. wikipedia.org Boronic acids are also considered bioisosteres of carboxylic acids and have been investigated as inhibitors for various enzymes, including serine proteases. wikipedia.orgresearchgate.net
Overview of Phenylboronic Acid Derivatives in Academic Contexts
Within the broad class of boronic acids, phenylboronic acid (PBA) and its derivatives are a particularly well-studied subgroup. nih.gov The defining feature of these compounds is their ability to form reversible covalent bonds with polyols, which are compounds containing multiple hydroxyl groups, such as sugars. nih.govresearchgate.net This unique chemistry has become the foundation for numerous diagnostic and therapeutic applications. nih.govresearchgate.net
In the field of diagnostics and sensing, PBA derivatives are frequently employed to detect and quantify carbohydrates. mdpi.com For instance, they have been incorporated into fluorescent dyes and quantum dots to create sensors that can specifically label and track sugars on the surface of living cells. nih.govmdpi.comrsc.org This is particularly relevant in cancer research, as cancer cells often overexpress certain sugar molecules, like sialic acid. researchgate.netrsc.org Nanoparticles decorated with PBA can specifically bind to these sialic acid residues, enabling targeted imaging and diagnosis of tumors. rsc.org
This targeting ability also extends to therapeutic applications, especially in drug delivery. nih.gov Researchers have developed PBA-functionalized nanomaterials and polymers that can selectively deliver therapeutic agents to cancer cells, leveraging the strong affinity between PBA and the overexpressed cell-surface glycans. researchgate.netrsc.org This targeted approach aims to increase the efficacy of treatments while minimizing side effects on healthy tissues. The interaction is pH-dependent, which can be exploited for controlled drug release in the specific microenvironment of a tumor. rsc.org
Contextualizing (3-(Nicotinamido)phenyl)boronic Acid within Boron-Containing Compounds
This compound is a distinct molecule within the large family of boron-containing compounds. Its chemical structure consists of a central phenyl ring substituted with two key functional groups: a boronic acid group (-B(OH)₂) and a nicotinamide (B372718) (pyridine-3-carboxamide) group. vulcanchem.com This specific arrangement gives the compound a unique set of properties. The boronic acid moiety provides the characteristic Lewis acidity and the ability to interact with diols, while the nicotinamide portion introduces hydrogen-bonding capabilities through its pyridine (B92270) nitrogen and amide functionalities. vulcanchem.com
The synthesis of this compound can be achieved through established organometallic reactions, such as the Miyaura borylation, which uses a palladium catalyst to install the boronic acid group onto an aromatic ring. vulcanchem.com
Below are key physicochemical properties of the compound. vulcanchem.com
| Property | Value |
| Molecular Formula | C₁₂H₁₁BN₂O₃ |
| Molecular Weight | 242.04 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 82.4 Ų |
| Rotatable Bonds | 3 |
| pKa | ~8.5 |
The presence of both a diol-binding boronic acid and a hydrogen-bonding nicotinamide group positions this compound as a potentially valuable building block in supramolecular chemistry and for the development of targeted biological probes or inhibitors. It represents a functionalized derivative of the simpler phenylboronic acid, designed to have more complex and specific interaction capabilities.
Properties
IUPAC Name |
[3-(pyridine-3-carbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGRRRYERIRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Reactivity Mechanisms of 3 Nicotinamido Phenyl Boronic Acid Systems
Reversible Covalent Binding with Diols
A cornerstone of boronic acid chemistry is the ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.net This interaction is dynamic and highly sensitive to environmental conditions, particularly pH. researchgate.netnih.gov
Boron Ester Formation and pH-Dependent Interconversion
(3-(Nicotinamido)phenyl)boronic acid, like other boronic acids, exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form upon interaction with a Lewis base like a hydroxide (B78521) ion. researchgate.netmdpi.com The formation of cyclic boronate esters with diols is significantly influenced by this equilibrium. researchgate.netnih.gov Generally, the tetrahedral boronate form is more reactive towards diols. rsc.org
The reaction is pH-dependent because the concentration of the reactive tetrahedral boronate species increases as the pH of the solution approaches and exceeds the pKa of the boronic acid. nih.govmdpi.com At acidic pH, the equilibrium favors the less reactive neutral trigonal form, leading to minimal ester formation. As the pH increases, the equilibrium shifts towards the anionic tetrahedral boronate, facilitating the formation of stable cyclic boronate esters with diols. nih.govresearchgate.net This covalent interaction, despite its stability, is reversible and can be dissociated by lowering the pH, which shifts the equilibrium back towards the trigonal boronic acid. researchgate.netnih.gov
Table 1: pH-Dependence of Boronic Acid-Diol Interactions
| pH Range | Boronic Acid State | Diol Binding Affinity | Boronate Ester Stability |
| Acidic (pH < pKa) | Predominantly Trigonal (sp²) | Low | Low / Unstable |
| Neutral / Basic (pH ≥ pKa) | Increasing Tetrahedral (sp³) | High | High / Stable |
This interactive table summarizes the general pH-dependent behavior of boronic acid interactions with diols.
Interactions with Sialic Acids and Glycoproteins
This compound and its analogs are of significant interest for their ability to interact with carbohydrates, including sialic acids (SAs), which are often overexpressed on the surface of cancer cells. rsc.orgnih.gov The interaction involves the formation of boronate esters with the diol groups present in the sugar residues of glycoproteins. nih.govnih.gov
Research on closely related structures, such as 3-propionamidophenylboronic acid, has established them as effective binders of sialic acid. researchgate.netrsc.org The binding is selective and pH-sensitive. Notably, some heterocyclic boronic acids exhibit enhanced binding affinity and selectivity for sialic acids under weakly acidic conditions, which is relevant to the microenvironment of tumors. nih.govrsc.org The interaction with sialic acid can occur with the α-hydroxycarboxylate group at lower pH or with the glycerol (B35011) side chain at higher pH values. nih.gov This reversible binding to the glycan portions of glycoproteins allows for their selective recognition, separation, and analysis. nih.govnih.gov The specificity of this interaction is a key factor in developing tools for proteomics and diagnostics. nih.gov
Hydrogen Bonding Networks in Boronic Acid-Nicotinamide Co-crystals
The nicotinamide (B372718) portion of this compound provides functional groups—specifically the pyridine (B92270) ring nitrogen and the amide group—that can participate in robust hydrogen bonding. This leads to the formation of well-defined, predictable supramolecular structures known as synthons in the solid state. rsc.orgjaptronline.com In co-crystals formed between aromatic boronic acids and nicotinamide, several key hydrogen bonding interactions dictate the crystal packing. rsc.org
(B)O–H⋯Pyridine Interactions
A prevalent hydrogen bonding motif in co-crystals of boronic acids and nicotinamide is the interaction between the hydroxyl group of the boronic acid and the nitrogen atom of the pyridine ring. rsc.org The boronic acid's O-H group acts as a hydrogen bond donor, while the lone pair of electrons on the sp²-hybridized pyridine nitrogen serves as the acceptor. This (B)O–H⋯Npy interaction is a strong and directional bond that plays a significant role in the assembly of the crystal lattice. rsc.orgbrad.ac.uk
B(OH)₂⋯Amide and Amide⋯Amide Interactions
Beyond the interaction with the pyridine nitrogen, the boronic acid and amide groups engage in further hydrogen bonding. The boronic acid's dihydroxyl group can interact with the carbonyl oxygen of the amide, forming a B(OH)₂⋯O=C(amide) heterosynthon. rsc.org
Simultaneously, the amide groups of two nicotinamide moieties can form strong, self-complementary hydrogen bonds with each other. This typically results in an amide⋯amide dimer, where the N-H of one amide donates a hydrogen to the C=O of a neighboring amide, and vice-versa, creating a characteristic ring motif. rsc.orgfip.org These combined interactions lead to the formation of extensive one- or two-dimensional hydrogen-bonded layers. rsc.org
Table 2: Common Hydrogen Bonding Interactions in Boronic Acid-Nicotinamide Co-crystals
| Donor | Acceptor | Synthon Type | Description |
| Boronic Acid (-OH) | Pyridine Nitrogen | (B)O–H⋯Npy | Strong interaction linking the two different molecules. |
| Boronic Acid (-OH) | Amide Carbonyl (-C=O) | B(OH)₂⋯Amide | Heterosynthon connecting the boronic acid and amide groups. |
| Amide (-NH) | Amide Carbonyl (-C=O) | Amide⋯Amide | Homosynthon forming robust dimers between nicotinamide molecules. |
This interactive table outlines the primary hydrogen bonding patterns observed in the co-crystals.
Influence of Heteroatom Position on Hydrogen Bonding Interactions
The specific arrangement of hydrogen bonds within the crystal lattice is sensitive to the relative positions of the functional groups. A comparison between the co-crystals of a boronic acid with nicotinamide (amide at the 3-position) and isonicotinamide (B137802) (amide at the 4-position) reveals the critical role of the pyridine nitrogen's location. rsc.org
Changing the position of the heteroatom from the 3- to the 4-position alters the geometry of the molecule and its potential for hydrogen bonding. This can lead to different supramolecular synthons and, consequently, entirely different crystal packing arrangements and final crystalline forms. rsc.org For instance, the change in geometry can affect the ability of the molecules to form the specific layered structures observed in nicotinamide co-crystals, demonstrating that the heteroatom position is a key determinant in controlling the resulting solid-state architecture. rsc.orgmdpi.com
Charge-Assisted Heterosynthon Formation in Molecular Complexes
In the study of supramolecular chemistry, the formation of predictable and robust intermolecular interactions, known as synthons, is a cornerstone for the design of molecular solids with desired properties. For this compound, the presence of both a boronic acid group and a nicotinamido moiety provides a rich landscape for the formation of complex molecular assemblies. A particularly significant interaction is the charge-assisted heterosynthon, which can play a dominant role in the structure of its molecular complexes.
While specific crystallographic studies detailing charge-assisted heterosynthons exclusively for this compound are not extensively available in publicly accessible research, the principles of their formation can be thoroughly understood by examining analogous systems involving aromatic boronic acids and nicotinamide or related structures. These studies provide a strong predictive framework for the behavior of this compound in similar molecular environments.
Charge-assisted heterosynthons are non-covalent interactions that are strengthened by the presence of formal positive and negative charges on the interacting molecules. In the context of this compound, two primary types of charge-assisted heterosynthons can be anticipated.
The first involves the boronic acid group interacting with a carboxylate anion. The boronic acid, a Lewis acid, can interact with a deprotonated carboxylic acid (a carboxylate), forming a strong charge-assisted –B(OH)₂⋯carboxylate⁻ heterosynthon. This interaction is a powerful tool in crystal engineering, often dictating the primary structure of the resulting cocrystal. Research on cocrystallization of various aromatic boronic acids with amino acids has shown this synthon to be a dominant and reliable interaction. bldpharm.comrsc.org
The second type of charge-assisted interaction can occur at the nicotinamido moiety. The pyridine ring of the nicotinamide group can be protonated by a strong acid, resulting in a pyridinium (B92312) cation. This positive charge can then form a strong hydrogen bond with an anionic species. Theoretical and database studies have shown that even cation-cation interactions between protonated pyridine-boronic acid dimers can be stable in the solid state, mediated by hydrogen bonds, defying simple coulombic repulsion.
Detailed research findings from analogous systems provide insight into the geometry and stability of these interactions. For instance, in cocrystals of aromatic boronic acids with proline (which exists as a zwitterion with a carboxylate group), the charge-assisted –B(OH)₂⋯carboxylate⁻ heterosynthon is consistently observed. bldpharm.comrsc.org The geometric parameters of these synthons, such as bond lengths and angles, are crucial for understanding their strength and directionality.
Below are tables of representative data from studies of analogous compounds that illustrate the nature of the charge-assisted heterosynthons relevant to this compound.
Table 1: Representative Hydrogen Bond Geometries in Boronic Acid-Carboxylate Heterosynthons
| Donor-Acceptor | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) | Reference System |
| O-H···O | 165-175 | 1.6 - 1.8 | 2.6 - 2.8 | Phenylboronic acid - Proline cocrystal |
| O-H···O | 170-180 | 1.5 - 1.7 | 2.5 - 2.7 | 4-Iodophenylboronic acid - Proline cocrystal |
This table presents typical geometric parameters for the charge-assisted –B(OH)₂⋯carboxylate⁻ heterosynthon observed in cocrystals of aromatic boronic acids with amino acids, which serve as a model for the interactions of this compound with carboxylic acids.
Table 2: Interaction Energies in Protonated Pyridine-Boronic Acid Dimers
| Dimer System | Gas Phase Binding Energy (kJ/mol) | Solvent Corrected Binding Energy (kJ/mol) | Key Interaction |
| Protonated 4-pyridylboronic acid | Positive (unstable) | -45 | Cation-Cation Hydrogen Bonding |
| Protonated 3-pyridylboronic acid | Positive (unstable) | Approx. -45 | Cation-Cation Hydrogen Bonding |
| Protonated 2-pyridylboronic acid | Positive (unstable) | Approx. -45 | Cation-Cation Hydrogen Bonding |
This table summarizes theoretical calculations on protonated pyridine-boronic acid dimers, analogous to what might be observed with this compound upon protonation of the nicotinamide moiety. The data highlights the significant stabilization provided by a solvent environment.
The formation and stability of these charge-assisted heterosynthons are influenced by several factors, including the pKa of the interacting species, the solvent used for crystallization, and the steric and electronic nature of the substituent groups on the aromatic rings. For this compound, the interplay between the boronic acid's Lewis acidity and the basicity of the pyridine nitrogen is a critical determinant of which heterosynthon will form in the presence of a given co-former.
Structural Characterization and Computational Insights of 3 Nicotinamido Phenyl Boronic Acid Architectures
X-ray Crystallography of Boronic Acid-Target Complexes
While specific X-ray crystallography studies on (3-(Nicotinamido)phenyl)boronic acid complexed with enzymes are not extensively documented in publicly available literature, the binding mechanisms of related boronic acids provide a strong predictive framework for its behavior. Boronic acids are well-known for their ability to act as transition-state analogs, forming reversible covalent bonds with catalytic serine residues in the active sites of various enzymes. nih.gov
Analysis of Binding Geometries in Enzyme Active Sites
The binding of boronic acids to enzyme active sites typically involves the formation of a tetrahedral boronate species through interaction with a nucleophilic residue, most commonly serine. For instance, time-resolved crystallography of boric acid binding to the β-lactamase CTX-M-14 shows the formation of an ester with the active site Ser70. nih.gov The resulting tetrahedral intermediate is stabilized by hydrogen bonding interactions within the oxyanion hole of the enzyme. nih.gov
Similarly, the X-ray crystal structure of human carbonic anhydrase II (hCA II) in complex with 4-acetylphenyl boronic acid revealed direct binding in the active site. nih.gov The inhibitor interacts with key residues His94, His119, and Thr199, and a bond is observed between the zinc ion and the boron atom of the boronic acid moiety, highlighting the role of the boronic acid group in coordinating with metal cofactors. nih.gov
For this compound, a similar binding mode is anticipated. The boronic acid group would likely form a covalent adduct with an active site serine, while the phenyl ring provides a scaffold for positioning. The nicotinamide (B372718) substituent introduces additional hydrogen bonding capabilities through its pyridine (B92270) nitrogen and amide functionalities, which could form specific interactions with other residues in the active site, thereby enhancing binding affinity and selectivity.
Structural Elucidation of Molecular Complexes and Co-crystals
The formation of molecular complexes and co-crystals is a key feature of both nicotinamide and boronic acids, driven by robust hydrogen bonding interactions. rsc.orgnih.gov Co-crystallization studies involving nicotinamide and other aromatic boronic acids have demonstrated the formation of 1D or 2D hydrogen-bonded layers. rsc.orgresearchgate.net These networks are typically formed through interactions such as (B)O–H⋯pyridine, B(OH)₂⋯amide, and amide⋯amide hydrogen bonds. rsc.orgresearchgate.net
In a potential co-crystal of this compound, several key supramolecular synthons can be predicted:
Boronic Acid Dimer: Phenylboronic acids frequently form centrosymmetric dimers through hydrogen bonds between their B(OH)₂ groups. mdpi.com
Amide-Amide Homosynthon: The amide group of the nicotinamide moiety can form strong N-H···O=C hydrogen bonds, leading to chains or tapes. rsc.orgresearchgate.net
Acid-Pyridine Heterosynthon: The acidic hydroxyl groups of the boronic acid can interact strongly with the basic nitrogen atom of the pyridine ring. researchgate.net
The interplay of these interactions governs the final crystalline architecture. The position of the heteroatom in the nicotinamide ring is known to control the final crystalline form and produce different hydrogen bonding patterns. rsc.orgresearchgate.net
Polymorphism and Crystal Packing Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for both nicotinamide and various boronic acids. nih.govresearchgate.net Nicotinamide itself is known to be a highly polymorphic compound, with at least nine identified crystalline forms, many of which were discovered through melt crystallization. nih.govnih.gov These polymorphs exhibit different crystal packing and intermolecular interactions.
Aromatic boronic acids also display polymorphism. For example, co-crystals of 4-iodophenylboronic acid with L-proline exist as polymorphs with similar crystal packing but differ in the stacking direction of the crystal lattice (AAAA versus ABAB). rsc.orgresearchgate.net The formation of specific polymorphs can be highly dependent on crystallization conditions, such as the solvent used. rsc.orgresearchgate.net Given the conformational flexibility of the nicotinamido group relative to the phenylboronic acid core and the rich hydrogen-bonding landscape, it is highly probable that this compound can also form multiple polymorphic structures. Analysis of these structures would reveal variations in hydrogen bond networks and molecular conformations, which in turn influence the physicochemical properties of the solid state.
Spectroscopic Studies for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides characteristic signals for the different parts of the molecule. Aromatic protons on the phenyl and pyridine rings typically appear in the δ 7.3–9.0 ppm range. vulcanchem.com A distinct signal for the amide proton (N-H) is expected around δ 10.2 ppm. vulcanchem.com It is important to note that boronic acids can undergo dehydration to form cyclic boroxine (B1236090) trimers, which can lead to complex or broad signals in the NMR spectrum. reddit.com Running spectra in solvents like d₄-methanol can sometimes provide clearer results by forming boronic esters. reddit.com
¹¹B NMR: This technique is highly specific for the boron center. The sp²-hybridized trigonal planar boronic acid typically shows a singlet near δ 30 ppm. vulcanchem.com Upon forming a tetrahedral sp³-hybridized boronate complex (e.g., by binding to a diol or in the presence of a base), the chemical shift moves significantly upfield due to increased shielding, making ¹¹B NMR a valuable tool for studying binding events. nsf.gov
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For this compound, characteristic stretching vibrations are expected for the B-O bond (~1340-1392 cm⁻¹) and the amide C=O bond (~1680 cm⁻¹). vulcanchem.comresearchgate.net The O-H stretching region of the boronic acid group often shows broad bands indicative of hydrogen bonding. researchgate.net Changes in the B-O stretching band can confirm the formation of a boronate ester upon binding to diols. nih.gov
| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| ¹H NMR | Pyridine Ring Protons | δ 8.5–9.0 ppm | vulcanchem.com |
| ¹H NMR | Phenyl Ring Protons | δ 7.3–7.8 ppm | vulcanchem.com |
| ¹H NMR | Amide Proton (N-H) | δ 10.2 ppm | vulcanchem.com |
| ¹¹B NMR | Boronic Acid (sp²) | δ ~30 ppm | vulcanchem.com |
| IR | Amide C=O Stretch | ~1680 cm⁻¹ | vulcanchem.com |
| IR | B-O Stretch | ~1340 cm⁻¹ | vulcanchem.com |
Density Functional Theory (DFT) Investigations
DFT calculations are a powerful tool for gaining insight into the molecular properties of boronic acids, complementing experimental data. nih.govresearchgate.net
Geometrical and Electronic Structure Calculations
Geometrical Structure: DFT calculations can be used to determine the optimized molecular geometry. For phenylboronic acids, the boronic acid group is generally planar and may be coplanar with the benzene (B151609) ring to allow for resonance between the empty p-orbital of the boron atom and the aromatic π-system. nih.gov However, steric hindrance or crystal packing forces can lead to a dihedral angle between the BO₂ plane and the phenyl ring, as seen in the crystal structure of [3-(Propenamido)phenyl]boronic acid where the angle is 35.1°. researchgate.net DFT calculations can quantify the rotational energy barrier of the boronic acid group. mdpi.com
Electronic Structure: DFT is used to calculate key electronic properties that describe a molecule's reactivity. mdpi.com
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the oxygen atoms and the pyridine nitrogen, while the boron atom and hydroxyl protons would be regions of positive potential, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution and intramolecular interactions, such as the stabilization energy associated with the resonance between oxygen lone pairs and the empty boron p-orbital. nih.gov
| Parameter | Description | Expected Finding | Reference |
|---|---|---|---|
| Optimized Geometry | Lowest energy conformation of the molecule. | The boronic acid group is planar; a non-zero dihedral angle between the BO₂ and phenyl planes is likely. | nih.govresearchgate.net |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Provides an index of chemical reactivity and kinetic stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies nucleophilic sites (e.g., O, N atoms) and electrophilic sites (e.g., B, H atoms). | researchgate.net |
| Vibrational Frequencies | Calculated IR and Raman spectra. | Aids in the assignment of experimental vibrational bands. | researchgate.net |
Prediction of Non-Covalent Interactions
Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture, crystal packing, and biological interactions of molecules like this compound. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and analyzing these weak forces, which include hydrogen bonds, van der Waals forces, and π-π interactions. mdpi.comnih.gov
Analysis of the molecular structure of this compound reveals several functional groups capable of participating in a network of non-covalent interactions. The primary interactions expected are hydrogen bonds, driven by the presence of both hydrogen bond donors and acceptors. researchgate.net The boronic acid group [-B(OH)₂] contains two hydroxyl groups that can act as hydrogen bond donors. The amide linkage (-CONH-) provides another donor site at the N-H group and an acceptor site at the carbonyl oxygen (C=O). Furthermore, the nitrogen atom within the pyridine ring of the nicotinamide moiety serves as an additional hydrogen bond acceptor. rsc.org
Studies on co-crystals involving nicotinamide and various aromatic boronic acids have shown that hydrogen-bonded layers are commonly formed through interactions such as (B)O–H···pyridine, B(OH)₂···amide, and amide···amide synthons. researchgate.netrsc.org These established motifs strongly suggest that this compound will engage in similar intermolecular hydrogen bonding, leading to the formation of stable, high-dimensional networks in the solid state. rsc.org
Computational tools like the Reduced Density Gradient (RDG) method can be employed to visualize and characterize these NCIs. researchgate.net This analysis identifies regions of weak interactions and distinguishes between stabilizing hydrogen bonds and repulsive steric clashes, providing a more detailed understanding of the forces governing molecular assembly. researchgate.net
The potential sites for non-covalent interactions within the this compound molecule are summarized below.
| Interaction Type | Potential Donor Group(s) | Potential Acceptor Group(s) | Relevant Molecular Moiety |
|---|---|---|---|
| Hydrogen Bonding | Amide (-NH) | Carbonyl Oxygen (-C=O) | Nicotinamide |
| Hydrogen Bonding | Boronic Acid (-OH) x2 | Pyridine Nitrogen | Nicotinamide |
| Hydrogen Bonding | Boronic Acid Oxygen (-OH) x2 | Phenylboronic Acid | |
| π-π Stacking | Aromatic Phenyl Ring | Phenylboronic Acid | |
| π-π Stacking | Aromatic Pyridine Ring | Nicotinamide |
Reactivity Property Modeling
Computational chemistry provides powerful insights into the reactivity of molecules through the calculation of various electronic properties and reactivity descriptors, often using Density Functional Theory (DFT). researchgate.netmdpi.com For this compound, these models can predict its behavior in chemical reactions by identifying the most reactive sites and quantifying its electronic characteristics. nih.gov
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov In molecules containing nicotinamide and phenyl groups, charge transfer between these rings can be facilitated by π–π interactions, influencing the FMO energies. nih.gov
Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and boronic acid groups, as well as the pyridine nitrogen, indicating these are sites for electrophilic interaction. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amide and hydroxyl groups, marking them as sites for nucleophilic interaction.
A summary of key global reactivity descriptors is provided in the table below.
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to a change in electron distribution. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure, revealing charge transfer interactions between different parts of the molecule, such as between the nicotinamide and phenyl rings upon oxidation or complexation. nih.gov Such computational evaluations are essential for understanding and predicting the chemical behavior of this compound. nih.gov
Advanced Research Applications of 3 Nicotinamido Phenyl Boronic Acid and Analogs
Biomedical and Therapeutic Applications
Phenylboronic acid (PBA) and its derivatives have become prominent in biomedical research due to their capacity to form reversible covalent bonds with diols, a feature present in many biological molecules such as carbohydrates and enzyme active sites. nih.gov This unique reactivity underpins their therapeutic potential, enabling them to act as inhibitors for various enzymes and as targeting moieties for specific cell types.
Proteasome Inhibition and Anticancer Potential
The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its dysregulation is a hallmark of many cancers. The proteasome, a multi-catalytic protease complex, is a validated target for cancer therapy. protheragen.com Boronic acid-containing compounds have been at the forefront of proteasome inhibitor development, with bortezomib (B1684674) being a notable success in the treatment of multiple myeloma. nih.govnih.gov
The anticancer potential of phenylboronic acid derivatives stems from their ability to inhibit the proteasome. nih.gov The boron atom in these compounds can form a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the proteasome's β5 subunit, which is responsible for its chymotrypsin-like (CT-L) activity. nih.govresearchgate.net This inhibition disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Research into novel dipeptide boronic acid derivatives continues to yield compounds with potent proteasome inhibitory activity, in some cases exceeding that of bortezomib. protheragen.com
| Compound | Target | Inhibitory Activity (IC50/EC50) | Cell Line |
|---|---|---|---|
| Bortezomib | Chymotrypsin-like (CT-L) | 7.9 ± 0.5 nM | Human Erythrocyte 20S Proteasome |
| NPI-0052 | Chymotrypsin-like (CT-L) | 3.5 ± 0.3 nM | Human Erythrocyte 20S Proteasome |
| Delanzomib | Proteasome | Similar to Bortezomib | Hematologic and solid tumor cell lines |
Enzyme Inhibition (e.g., β-Lactamases like KPC-2 and AmpC, Serine Proteases)
The rise of antibiotic resistance is a major global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to many commonly used antibiotics. mdpi.commdpi.com These enzymes hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. mdpi.com Boronic acid derivatives have emerged as potent inhibitors of serine β-lactamases, which include clinically significant enzymes such as KPC-2 and AmpC. mdpi.comnih.govnih.gov
Boronic acid transition state inhibitors (BATSIs) act as reversible, competitive inhibitors by mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.comresearchgate.net The boron atom forms a covalent bond with the catalytic serine residue in the active site of the β-lactamase. mdpi.com Various phenylboronic acid derivatives have demonstrated significant inhibitory activity against class A carbapenemases like KPC-2 and class C cephalosporinases like AmpC. nih.gov For instance, 3-nitrophenyl boronic acid has shown a Km value of 1.0 ± 0.1 μM for KPC-2. nih.gov
| Compound | Enzyme Target | Inhibition Constant (Ki/Km) |
|---|---|---|
| 3-Nitrophenyl boronic acid (3-NPBA) | KPC-2 | 1.0 ± 0.1 μM (Km) |
| 3-Azidomethylphenyl boronic acid | KPC-2 | 2.3 µM (Ki) |
| 3-Azidomethylphenyl boronic acid | AmpC | 700 nM (Ki) |
| SM23 | PDC-3 (Class C) | 4 nM (Ki) |
Targeting Bacterial Resistance and Restoring Antibiotic Susceptibility
The ability of boronic acid derivatives to inhibit β-lactamases provides a promising strategy to overcome bacterial resistance. mdpi.com By co-administering a β-lactam antibiotic with a boronic acid-based inhibitor, the antibiotic is protected from degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. frontiersin.org This approach has the potential to restore the efficacy of older, otherwise obsolete, β-lactam antibiotics. mdpi.com
Research has shown that certain phenylboronic acid derivatives can act synergistically with β-lactams, significantly reducing the minimum inhibitory concentrations (MICs) of these antibiotics against resistant bacterial strains. nih.gov The development of novel boronic acid inhibitors is a key area of research in the fight against antimicrobial resistance. ucl.ac.uk
Anti-metastatic and Anti-proliferative Effects
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade. nih.gov Phenylboronic acid (PBA) has been shown to selectively inhibit the migration and decrease the viability of human prostate and breast cancer cells at micromolar concentrations, with minimal effect on non-tumorigenic cells. nih.gov
The anti-metastatic and anti-proliferative effects of PBA are linked to its ability to interfere with key signaling networks involved in cell migration. nih.gov Studies have demonstrated that PBA can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells. nih.gov These proteins are crucial regulators of the actin cytoskeleton and cell motility. By inhibiting these pathways, PBA can arrest cancer cell growth and inhibit migration. nih.govnih.gov
Biosensing and Drug Delivery Systems
The unique ability of phenylboronic acid to reversibly bind with diols has been harnessed for the development of innovative biosensing and drug delivery systems. nih.gov This is particularly relevant for applications that require a response to changes in the concentration of specific biomolecules, such as glucose.
Glucose-Sensitive Systems for Regulated Drug Release
For individuals with diabetes, maintaining stable blood glucose levels is a significant challenge. Self-regulated insulin delivery systems that can release insulin in response to elevated glucose levels offer a promising alternative to conventional insulin injections. nih.gov Phenylboronic acid-based materials are at the forefront of research into such glucose-sensitive systems. nih.govnih.govmdpi.com
These systems are typically based on hydrogels or other polymeric materials functionalized with phenylboronic acid moieties. mdpi.commdpi.com In the presence of glucose, the phenylboronic acid groups form reversible boronate esters with the diol groups of the glucose molecules. mdpi.com This binding event can trigger a change in the physical properties of the material, such as swelling or disassembly, leading to the release of an encapsulated drug like insulin. nih.govresearchgate.net The release is proportional to the glucose concentration, allowing for a controlled and responsive drug delivery system. mdpi.com The development of PBA-based glucose-sensitive platforms is a rapidly advancing field with the potential to significantly improve diabetes management. nih.govnih.gov
Targeted Delivery Based on Cell Surface Glycan Affinity
(3-(Nicotinamido)phenyl)boronic acid and its analogs are increasingly being investigated for their potential in targeted drug delivery, leveraging their affinity for glycans present on cell surfaces. nih.gov Phenylboronic acid (PBA) and its derivatives can selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction provides a mechanism for targeting therapeutic agents specifically to tumor cells, potentially reducing off-target effects and enhancing treatment efficacy. nih.gov
The principle behind this targeting strategy lies in the ability of boronic acids to form covalent bonds with 1,2- and 1,3-diol groups found in carbohydrates like sialic acid. nih.gov This binding is often pH-dependent, which can be exploited for controlled drug release in the acidic tumor microenvironment. acs.orgresearchgate.net Nanoparticles decorated with phenylboronic acid have been shown to efficiently deliver genes or drugs to their intended location due to this strong affinity for sialic acid. researchgate.net These functionalized nanoparticles can specifically connect to cancer cells, enabling targeted cargo delivery. researchgate.netnih.govrsc.org
Research has demonstrated that PBA-based systems are a promising foundation for the development of targeted cancer therapies and diagnostic tools. nih.gov For instance, the cellular uptake of a PBA-dye conjugate by hepatocellular and lung carcinoma cells was significantly higher than that of its non-PBA-containing counterpart. nih.gov This highlights the potential of using boronic acids to enhance the delivery of therapeutic payloads to solid tumors. prf.orgmdpi.com The development of boronic acid-functionalized polymers has also led to sensor arrays that can discriminate between different cell types based on their surface glycosylation patterns, further underscoring the specificity of this interaction. nih.govnih.gov
Table 1: Examples of Boronic Acid-Based Systems for Targeted Delivery
| Boronic Acid System | Target Moiety | Application | Key Finding |
|---|---|---|---|
| Phenylboronic acid (PBA)-decorated nanoparticles | Sialic acid | Gene/drug delivery to cancer cells | Enhanced delivery to target cells due to strong affinity for overexpressed sialic acid. researchgate.net |
| PBA-dye conjugate | Cell surface glycans | Cancer cell imaging and drug delivery | Significantly higher uptake by hepatocellular and lung carcinoma cells compared to non-PBA counterparts. nih.gov |
| Boronic acid-functionalized PONI polymer | Cell surface glycans | Cell type discrimination | A high-content sensor array capable of distinguishing between different mammalian cell types based on glycan profiles. nih.govnih.gov |
| Diboronic acid compounds | Cancer-associated glycans (e.g., SLex) | Targeted nanoparticles for drug delivery and imaging | High specificity in recognizing cell surface cancer-associated glycans in situ. nih.gov |
Recognition and Binding of Biological Diols (e.g., Nicotinamide (B372718) Adenine Dinucleotide)
The boronic acid moiety of this compound is capable of recognizing and binding to molecules containing cis-diol functionalities, such as the sugar rings in ribonucleosides. nih.gov A particularly significant biological diol is Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form (NADH). researchgate.net Boronic acids can reversibly interact with the 1,2- or 1,3-diols present in these molecules to form cyclic esters. nih.gov
Studies have shown that borate (B1201080), the conjugate base of boric acid, binds to the cis-2,3-ribose diols on NAD+, forming various ester complexes. nih.gov This interaction is pH-dependent, with maximum formation occurring under alkaline conditions, though significant binding is also observed at physiological pH 7.0. nih.gov This pH-responsive binding is a key feature that can be exploited in various applications. nih.gov
The complexation of boronic acids with NADH and NAD+ has been investigated using various techniques, including electrochemical and spectroscopic methods. researchgate.net For example, a fluorescent probe for NADH was developed by incorporating a boronic acid group to bind with NADH, which accelerated the sensing process and led to remarkably improved sensitivity and selectivity. nih.gov This bio-inspired strategy demonstrates the potential for creating highly specific sensors for complex biomolecules. nih.gov Furthermore, the interaction between boronic acids and the diols in NAD+ can be utilized in the design of reversible covalent inhibitors that target the nicotinamide ribose vicinal hydroxy groups of the NAD+ cofactor. mdpi.com
Table 2: Interaction of Boronic Acids with NAD+ and NADH
| Boronic Acid System | Analyte | Technique | Key Observation |
|---|---|---|---|
| Boric Acid | NAD+ and NADH | ESI-MS and 11B NMR | Borate binds to the cis-2,3-ribose diols of NAD+, with the interaction being pH-dependent. nih.gov |
| Poly(anilineboronic acid) | NAD+ and NADH | Electrochemical and spectroscopic methods | Complexation of both NAD+ and NADH with the polymer was confirmed, with differences in redox behavior. researchgate.net |
| Boronic acid-based fluorescent probe | NADH | Fluorescence spectroscopy | The boronic acid moiety binds to NADH, accelerating the sensing process and enhancing sensitivity and selectivity. nih.gov |
Materials Science and Supramolecular Assembly
Co-crystal Engineering for Novel Materials with Tunable Properties
Co-crystal engineering has emerged as a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their chemical structure. nih.govnih.govnih.gov This approach involves the design and synthesis of multi-component crystals held together by non-covalent interactions, such as hydrogen bonding. nih.gov this compound, with its hydrogen bond donor and acceptor sites in both the nicotinamide and boronic acid groups, is a promising candidate for co-crystal formation. rsc.org
The nicotinamide moiety is a well-known co-former in pharmaceutical cocrystals, capable of forming robust hydrogen-bonded assemblies. mdpi.com Similarly, the boronic acid group can form strong hydrogen bonds, often leading to the formation of dimers or extended networks. researchgate.net The combination of these two functional groups in one molecule provides multiple avenues for supramolecular synthon formation, allowing for the rational design of co-crystals with tunable properties like solubility, stability, and bioavailability. nih.govveranova.com
Cocrystallization experiments involving aromatic boronic acids and nicotinamide have demonstrated the formation of layered hydrogen-bonded structures. rsc.org The specific interactions, such as (B)O–H⋯pyridine (B92270) and B(OH)2⋯amide hydrogen bonds, dictate the final crystal packing. rsc.org By carefully selecting co-formers that can interact with the nicotinamido and/or phenylboronic acid moieties, it is possible to engineer novel materials with desired solid-state properties. google.comfrontiersin.org The formation of these co-crystals can be achieved through various methods, including solution growth and solid-state grinding. nih.gov
Functionalization of Nanosilica for Guest Molecule Binding and Bioseparation
The high surface area and well-defined pore structure of nanosilica make it an excellent support material for various applications, including catalysis, sensing, and bioseparation. nih.govacs.org Functionalizing the surface of nanosilica with this compound or similar boronic acid derivatives can create a selective adsorbent for molecules containing cis-diol groups. nih.gov
This functionalization is typically achieved through chemical modification of the silica surface. nih.gov For instance, silica nanoparticles can be treated to introduce amine or thiol groups, which are then reacted with a boronic acid derivative to covalently attach the recognition moiety. nih.govresearchgate.net The resulting boronic acid-functionalized nanosilica can then be used for the selective enrichment of glycoproteins or other diol-containing biomolecules from complex mixtures. nih.gov
A key advantage of this approach is the ability to combine the selective binding of boronic acids with the size-exclusion properties of the nanosilica pores. nih.govacs.org This allows for the separation of small cis-diol molecules, such as nicotinamide adenine dinucleotide, from larger biomolecules like proteins. nih.govacs.org Studies have shown that boronic acid-modified dendritic fibrous nanosilica (DFNS) exhibits a high binding capacity for small diol-containing molecules and can selectively capture them even in the presence of large glycoproteins. nih.govacs.orgacs.orglu.se This makes boronic acid-functionalized nanosilica a powerful tool for bioseparation and the development of biosensors. nih.gov
Challenges and Future Research Directions in 3 Nicotinamido Phenyl Boronic Acid Studies
Enhancing Selectivity and Binding Affinity under Complex Biological Conditions
A primary challenge in the application of boronic acids in biological systems is achieving high selectivity and affinity for the intended target amidst a multitude of potential binding partners. acs.org Phenylboronic acids are known to bind reversibly with cis-diols, which are common in biomolecules like saccharides and glycoproteins. acs.org However, this interaction is often not highly specific, leading to off-target effects.
Future research will focus on several key strategies to enhance selectivity:
Modification of the Phenyl Ring: Introducing electron-withdrawing or -donating groups to the phenyl ring can modulate the pKa of the boronic acid. This is crucial because the binding to diols is pH-dependent, with the tetrahedral boronate anion formed at higher pH showing stronger binding. acs.orgdovepress.com Lowering the pKa to a physiological range can enhance binding affinity under biological conditions. dovepress.com
Multivalent Binding: Designing molecules with multiple boronic acid groups can lead to a significant increase in binding strength towards targets with multiple diol units, such as glycoproteins. acs.orgacs.org This "avidity" effect can enhance both affinity and selectivity. acs.org
The complexity of biological media, with numerous competing molecules and fluctuating pH levels, presents a significant hurdle. acs.org Overcoming the low affinity and non-biocompatible binding pH are critical bottleneck issues that need to be addressed for real-world applications. acs.org
Rational Design for Optimized Biological Activity and Pharmacokinetic Properties
The rational design of (3-(Nicotinamido)phenyl)boronic acid derivatives is essential for optimizing their therapeutic potential. Boronic acids have shown promise as inhibitors of various enzymes, including proteasomes and β-lactamases. nih.govnih.gov Bortezomib (B1684674), a dipeptide boronic acid, is an FDA-approved proteasome inhibitor used in cancer therapy, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov
Key considerations for the rational design of new derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure and evaluation of their biological activity will help identify key features for potent and selective inhibition. This includes altering the substitution pattern on the phenyl ring and modifying the nicotinamide (B372718) group. nih.govacs.org
Improving Pharmacokinetic Properties: Peptide boronic acids often suffer from poor pharmacokinetic properties and in vivo instability. nih.gov Strategies to improve these properties include designing non-peptide derivatives or modifying the peptide backbone to resist degradation. nih.govnih.gov Introducing small polar or ionizable groups can improve properties like solubility. nih.gov The development of prodrugs is another strategy to enhance oral bioavailability. nih.gov
The discrepancy between potent in vitro activity and weak cytotoxic effects observed for some boronic acid derivatives suggests the involvement of cellular compensatory pathways, which needs to be considered in the design process. nih.gov
| Parameter | Strategy | Desired Outcome |
| Biological Activity | SAR studies, modification of functional groups | Increased potency and selectivity for the target enzyme |
| Pharmacokinetics | Non-peptide scaffolds, prodrug approach, introduction of polar groups | Improved stability, solubility, and oral bioavailability |
Advanced Computational Modeling for Predictive Design and Material Engineering
Computational modeling has become an indispensable tool for accelerating the design and optimization of novel compounds. For this compound, computational approaches can provide valuable insights into its behavior and interactions at a molecular level.
Future applications of computational modeling in this area include:
Predicting Binding Modes and Affinities: Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound bind to their biological targets. biorxiv.orgmdpi.com These methods can help in understanding the key interactions and in designing new compounds with improved binding affinity. nih.gov
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate binding energies and to study the electronic properties of the molecule, providing a deeper understanding of the binding mechanism. biorxiv.org
Pharmacophore Modeling: This technique can identify the essential structural features required for biological activity, which can then be used to search for new, structurally diverse compounds with the potential to be active. biorxiv.org
Force Field Development: Developing accurate and transferable force fields for boronic acid interactions is crucial for reliable simulations of large biological systems. acs.org
The use of a wide variety of functional and basis set pairs in computational studies is important, as different combinations can sometimes predict different relative stabilization energies among bonding patterns. nih.gov
Exploration of Novel Supramolecular Architectures and Functional Materials
The ability of boronic acids to form reversible covalent bonds with diols makes them excellent building blocks for the construction of dynamic and responsive materials. rsc.orgrsc.org The nicotinamide moiety in this compound can participate in hydrogen bonding, further directing the assembly of supramolecular structures. rsc.org
Future research in this area will likely focus on:
Covalent Organic Frameworks (COFs): Boronic acids were the first monomers used in the synthesis of COFs, which are crystalline, porous materials with a wide range of potential applications in gas storage, catalysis, and electronics. rsc.orgresearchgate.net this compound could be used as a functional building block to create COFs with specific properties.
Stimuli-Responsive Materials: The pH-dependent binding of boronic acids to diols can be exploited to create materials that respond to changes in pH or the presence of saccharides. dovepress.comsemanticscholar.org This has potential applications in drug delivery systems and sensors. rsc.orgnih.gov
Self-Assembling Systems: The combination of reversible boronate ester formation and hydrogen bonding can be used to create complex, self-assembling supramolecular structures such as macrocycles, polymers, and gels. rsc.orgresearchgate.net These materials could have applications in sensing, catalysis, and biomedicine. acs.orgresearchgate.net
The exploration of these novel architectures will pave the way for the development of "smart" materials with tunable properties and functions. rsc.orgsemanticscholar.org
Q & A
Q. Basic Research Focus
- NMR spectroscopy : and NMR to confirm boronic acid protonation states and amide bond formation .
- X-ray crystallography : Resolving the 3D structure to validate stereochemistry and hydrogen-bonding interactions (e.g., B–O distances) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities .
How does the nicotinamide substituent influence the compound’s binding affinity to biological targets like sialic acid or enzymes?
Q. Advanced Research Focus
- Structural analysis : The nicotinamide group introduces hydrogen-bonding and π-π stacking capabilities, enhancing interactions with carbohydrate-rich targets (e.g., sialic acid on glycoproteins). Comparative studies show boronic acids with electron-withdrawing groups (e.g., –F, –CF) exhibit higher binding constants () at physiological pH .
- pH-dependent binding : The boronic acid group forms reversible covalent bonds with diols (e.g., Neu5Ac), with binding affinity modulated by pH. For example, trigonal boronate complexes stabilize at alkaline pH, while tetrahedral forms dominate in acidic conditions .
What methodologies are used to evaluate the potential of this compound as a protease or tubulin polymerization inhibitor?
Q. Advanced Research Focus
- Enzyme inhibition assays : Fluorescence-based assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure IC values. Competitive binding studies with known inhibitors (e.g., bortezomib) validate specificity .
- Tubulin polymerization : Turbidity assays monitoring microtubule formation in vitro. Comparative studies with combretastatin analogs reveal structural requirements for activity (e.g., boronic acid substitution at specific phenyl positions enhances inhibition) .
How can trace impurities (e.g., genotoxic derivatives) be quantified in this compound samples?
Q. Basic Research Focus
- LC-MS/MS : Simultaneous detection of impurities (e.g., carboxy phenyl boronic acid) with a limit of quantification (LOQ) <1 ppm. Column selection (e.g., C18) and mobile phase optimization (e.g., acetonitrile/ammonium formate) improve resolution .
- Validation parameters : Precision (%RSD <10%), accuracy (spike recovery 90–110%), and linearity () across relevant concentration ranges .
What strategies mitigate hydrolysis and improve aqueous stability of this compound in biological assays?
Q. Advanced Research Focus
- Buffering agents : Use of borate buffers (pH 7.4–8.5) to stabilize the boronate-diol complex and reduce hydrolysis .
- Formulation : Encapsulation in liposomes or cyclodextrins to shield the boronic acid group from water .
- Structural analogs : Introducing electron-withdrawing groups (e.g., –CF) to the phenyl ring enhances hydrolytic stability .
How can computational modeling predict the interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular docking : Software like AutoDock Vina simulates binding poses to proteins (e.g., proteasome β5 subunit). Scoring functions prioritize poses with optimal hydrogen bonds and hydrophobic contacts .
- MD simulations : Assess complex stability over time (e.g., 100 ns trajectories) to identify critical residues for binding .
- QSAR models : Relate structural descriptors (e.g., Hammett σ values) to inhibitory activity across analogs .
How does this compound compare to other boronic acids (e.g., 3-fluorophenylboronic acid) in reactivity and applications?
Q. Basic Research Focus
- Reactivity : The nicotinamide group enhances solubility in polar solvents and enables targeted interactions (e.g., NAD-dependent enzymes). Fluorinated analogs exhibit higher electrophilicity but lower aqueous stability .
- Biological applications : Unlike non-functionalized boronic acids, the nicotinamide moiety facilitates cell penetration and binding to intracellular targets (e.g., kinases) .
What experimental strategies reduce off-target toxicity of this compound in in vivo studies?
Q. Advanced Research Focus
- Prodrug design : Masking the boronic acid group with ester-protected diols, which are cleaved enzymatically at target sites .
- Toxicity screening : High-content imaging (HCI) of organoids to identify tissue-specific toxicities (e.g., hepatotoxicity) .
- Dose optimization : Pharmacokinetic studies (e.g., AUC, ) to balance efficacy and safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
